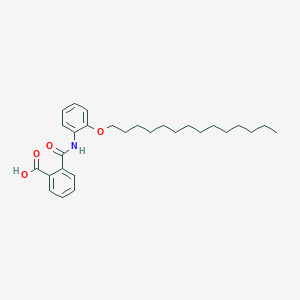
CX08005
Overview
Description
CX08005: is a cell-permeable benzoic acid-based compound. It acts as a potent and substrate-competitive inhibitor of two protein tyrosine phosphatases: PTP1B (protein tyrosine phosphatase 1B) and TCPTP (T-cell protein tyrosine phosphatase) . These enzymes play crucial roles in cellular signaling and metabolism.
Preparation Methods
Industrial Production:: Similarly, information regarding large-scale industrial production methods for CX08005 remains limited. Researchers primarily focus on its biological activity and applications.
Chemical Reactions Analysis
Reactions Undergone:: CX08005 is involved in various chemical reactions, including substrate-competitive inhibition of PTP1B and TCPTP. It binds to the catalytic P-loop of these enzymes, effectively blocking their activity .
Common Reagents and Conditions:: The specific reagents and conditions used in this compound synthesis or modification are not well-documented. its substrate-competitive nature suggests interactions with the active sites of PTPs.
Major Products:: The primary product of this compound’s interaction with PTP1B and TCPTP is the inhibition of their phosphatase activity. This inhibition enhances insulin-dependent cellular signaling and glucose uptake .
Scientific Research Applications
CX08005 has diverse applications across scientific disciplines:
Chemistry: As a PTP inhibitor, it contributes to our understanding of enzyme regulation.
Biology: Its effects on cellular signaling pathways make it valuable for studying metabolic processes.
Medicine: this compound’s anti-diabetic efficacy and insulin-sensitizing properties hold promise for diabetes management.
Industry: While industrial applications are limited, its potential as a therapeutic agent warrants exploration.
Mechanism of Action
CX08005’s mechanism involves binding to the catalytic P-loop of PTP1B and TCPTP. By inhibiting these enzymes, it enhances insulin signaling and glucose uptake . The molecular targets and downstream pathways affected by this compound remain an active area of research.
Comparison with Similar Compounds
CX08005 stands out due to its dual inhibition of PTP1B and TCPTP. Similar compounds may include other PTP inhibitors, but few exhibit this substrate-competitive profile.
Properties
IUPAC Name |
2-[(2-tetradecoxyphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-33-26-21-16-15-20-25(26)29-27(30)23-18-13-14-19-24(23)28(31)32/h13-16,18-21H,2-12,17,22H2,1H3,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEDXTWDPRNPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


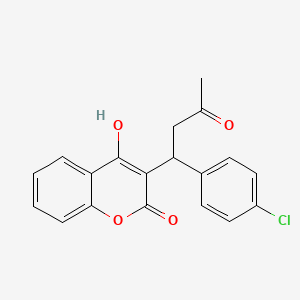
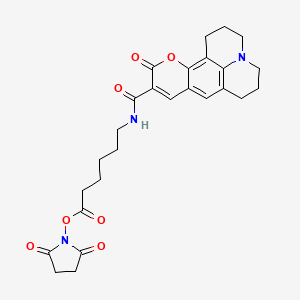
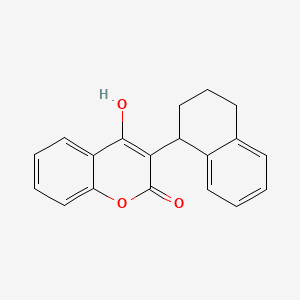
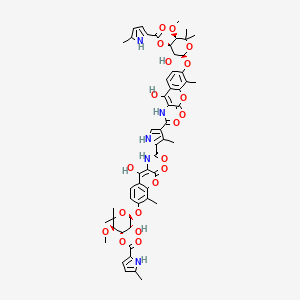
![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)
![sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide](/img/structure/B606777.png)


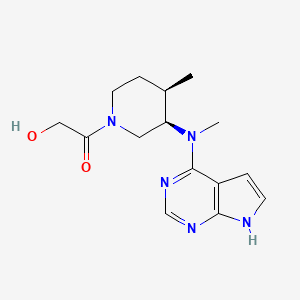
![1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B606785.png)

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B606788.png)
![[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B606790.png)
![2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606791.png)
